molecular formula C9H10F3NO B1415530 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline CAS No. 1701715-83-4

2-Methyl-5-(2,2,2-trifluoroethoxy)aniline

Cat. No.: B1415530
CAS No.: 1701715-83-4
M. Wt: 205.18 g/mol
InChI Key: MGZMELLHGWPUSP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline typically involves the reaction of 2-methyl-5-nitroaniline with 2,2,2-trifluoroethanol under specific conditions. The nitro group is first reduced to an amine group, and then the trifluoroethoxy group is introduced through nucleophilic substitution. The reaction conditions often include the use of a catalyst and a solvent such as ethanol or methanol .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through recrystallization and quality control measures to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(2,2,2-trifluoroethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

2-Methyl-5-(2,2,2-trifluoroethoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. Once inside the cell, the compound can interact with proteins and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-(2,2,2-trifluoroethoxy)aniline is unique due to the presence of both a methyl group and a trifluoroethoxy group on the aniline ring. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity in nucleophilic substitution reactions .

Biological Activity

2-Methyl-5-(2,2,2-trifluoroethoxy)aniline is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoroethoxy group imparts distinct electronic properties that can influence the compound's reactivity and interaction with biological targets. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C9H10F3NOC_9H_{10}F_3NO, with a molecular weight of approximately 191.15 g/mol. The presence of the trifluoroethoxy group enhances its lipophilicity and may affect its pharmacokinetic properties.

PropertyValue
Molecular FormulaC9H10F3NOC_9H_{10}F_3NO
Molecular Weight191.15 g/mol
IUPAC Name2-Methyl-5-(trifluoroethoxy)aniline
CAS Number933674-93-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoroethoxy group can enhance hydrogen bonding and hydrophobic interactions, potentially leading to increased binding affinity with target proteins.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing the trifluoroethoxy moiety have shown efficacy against various bacterial strains. A study demonstrated that such compounds could inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.

Anti-inflammatory Properties

In vitro studies have highlighted the anti-inflammatory potential of 2-Methyl-5-(trifluoroethoxy)aniline. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is crucial for developing therapeutic agents aimed at treating inflammatory diseases.

Case Studies

  • Study on Antidiabetic Activity : A study involving structurally related compounds demonstrated that they could inhibit α-amylase and α-glucosidase, enzymes critical in carbohydrate metabolism. The synthesized derivatives exhibited IC50 values comparable to standard drugs like acarbose, indicating potential as antidiabetic agents .
    CompoundIC50 (μg/ml)Standard (Acarbose) IC50 (μg/ml)
    Compound A40.0034.71
    Compound B46.0134.72
  • In Vivo Studies : Further investigations using Drosophila melanogaster as a model organism revealed that certain derivatives could lower glucose levels effectively but showed reduced capacity compared to acarbose when dosed appropriately .

Properties

IUPAC Name

2-methyl-5-(2,2,2-trifluoroethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-6-2-3-7(4-8(6)13)14-5-9(10,11)12/h2-4H,5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZMELLHGWPUSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.